2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-fluorobenzyl)oxy]phenol
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Overview
Description
2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-fluorobenzyl)oxy]phenol is a complex organic compound that features a pyrazole ring substituted with bromophenyl and fluorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-fluorobenzyl)oxy]phenol typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization with bromophenyl and fluorobenzyl groups. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-fluorobenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., NaCl, KBr) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.
Biological Studies: It could be used as a probe to study biological processes or as a starting material for synthesizing biologically active derivatives.
Mechanism of Action
The mechanism of action of 2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-fluorobenzyl)oxy]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and fluorobenzyl groups may enhance its binding affinity and specificity for these targets, leading to modulation of biological pathways . Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-fluorobenzyl)oxy]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromophenyl and fluorobenzyl groups may enhance its reactivity and binding affinity compared to similar compounds .
Properties
Molecular Formula |
C23H18BrFN2O2 |
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Molecular Weight |
453.3 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[(2-fluorophenyl)methoxy]phenol |
InChI |
InChI=1S/C23H18BrFN2O2/c1-14-22(15-6-8-17(24)9-7-15)23(27-26-14)19-11-10-18(12-21(19)28)29-13-16-4-2-3-5-20(16)25/h2-12,28H,13H2,1H3,(H,26,27) |
InChI Key |
FVRKEACAUOJLFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC3=CC=CC=C3F)O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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